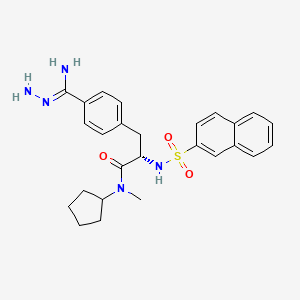

Benzenecarboximidic acid, 4-((2S)-3-(cyclopentylmethylamino)-2-((2-naphthalenylsulfonyl)amino)-3-oxopropyl)-, hydrazide

Vue d'ensemble

Description

LB30057, également connu sous le nom de CI-1028, est un nouvel inhibiteur synthétique de la thrombine. Il s'agit d'un composé biodisponible par voie orale qui a montré des effets antithrombotiques significatifs dans divers modèles animaux. La thrombine est une enzyme clé dans la cascade de coagulation et son inhibition est cruciale pour prévenir la formation de thrombus. LB30057 a démontré une activité inhibitrice de la thrombine puissante avec un Ki de 0,38 nM contre la thrombine humaine .

Méthodes De Préparation

Voies de Synthèse et Conditions de Réaction

La synthèse de LB30057 implique plusieurs étapes, y compris la formation d'une structure de base de benzamidrazone. La voie de synthèse commence généralement par la préparation d'intermédiaires clés, suivie de réactions de couplage et de modifications ultérieures pour obtenir le produit final. Des conditions de réaction spécifiques, telles que la température, les solvants et les catalyseurs, sont optimisées pour garantir un rendement élevé et une pureté élevée .

Méthodes de Production Industrielle

La production industrielle de LB30057 implique la mise à l'échelle du processus de synthèse en laboratoire. Cela comprend l'optimisation des conditions de réaction pour la production à grande échelle, la garantie d'une qualité constante et la mise en œuvre de techniques de purification pour obtenir le produit final. Le processus implique également des mesures de contrôle qualité strictes pour répondre aux normes réglementaires .

Analyse Des Réactions Chimiques

Types de Réactions

LB30057 subit diverses réactions chimiques, notamment :

Oxydation : LB30057 peut être oxydé dans des conditions spécifiques pour former des dérivés oxydés.

Réduction : Les réactions de réduction peuvent être utilisées pour modifier les groupes fonctionnels dans LB30057.

Réactifs et Conditions Courants

Oxydation : Les agents oxydants courants comprennent le peroxyde d'hydrogène et le permanganate de potassium.

Réduction : Des agents réducteurs tels que le borohydrure de sodium et l'hydrure de lithium aluminium sont utilisés.

Substitution : Des réactifs comme les halogénoalcanes et les nucléophiles sont couramment utilisés dans les réactions de substitution.

Principaux Produits Formés

Les principaux produits formés à partir de ces réactions comprennent divers dérivés de LB30057 avec des groupes fonctionnels modifiés. Ces dérivés peuvent avoir des propriétés pharmacologiques différentes et sont étudiés pour leurs applications thérapeutiques potentielles .

Applications de Recherche Scientifique

LB30057 a été largement étudié pour ses effets antithrombotiques. Il a montré son efficacité dans la prévention de la thrombose artérielle et veineuse chez les modèles animaux, y compris les rats et les chiens.

Sa capacité à inhiber la thrombine en fait un outil précieux pour comprendre la cascade de coagulation et développer de nouveaux agents thérapeutiques .

Mécanisme d'Action

LB30057 exerce ses effets en inhibant directement la thrombine, une enzyme clé dans la cascade de coagulation. La thrombine joue un rôle crucial dans la conversion du fibrinogène en fibrine, qui constitue la base structurelle des caillots sanguins. En inhibant la thrombine, LB30057 empêche la formation de fibrine et l'activation plaquettaire, réduisant ainsi la formation de thrombus .

La cible moléculaire de LB30057 est le site actif de la thrombine, où il se lie et inhibe son activité enzymatique. Cette inhibition est très spécifique, avec des effets minimes sur d'autres protéases sérines .

Applications De Recherche Scientifique

LB30057 has been extensively studied for its antithrombotic effects. It has shown efficacy in preventing arterial and venous thrombosis in animal models, including rats and dogs.

Its ability to inhibit thrombin makes it a valuable tool for understanding the coagulation cascade and developing new therapeutic agents .

Mécanisme D'action

LB30057 exerts its effects by directly inhibiting thrombin, a key enzyme in the coagulation cascade. Thrombin plays a crucial role in converting fibrinogen to fibrin, which forms the structural basis of blood clots. By inhibiting thrombin, LB30057 prevents the formation of fibrin and platelet activation, thereby reducing thrombus formation .

The molecular target of LB30057 is the active site of thrombin, where it binds and inhibits its enzymatic activity. This inhibition is highly specific, with minimal effects on other serine proteases .

Comparaison Avec Des Composés Similaires

LB30057 est comparé à d'autres inhibiteurs directs de la thrombine, tels que l'inogatran. Les deux composés partagent des mécanismes d'action similaires, ciblant le site actif de la thrombine. LB30057 a montré un meilleur profil bénéfice/risque dans les modèles expérimentaux, avec une prolongation moins importante du temps de céphaline activée (TCA) et du temps de saignement par rapport à l'inogatran .

Composés Similaires

Inogatran : Un autre inhibiteur direct de la thrombine avec un poids moléculaire et des valeurs de Ki similaires contre la thrombine.

Dabigatran : Un inhibiteur oral direct de la thrombine utilisé cliniquement pour prévenir et traiter les troubles thromboemboliques.

Argatroban : Un inhibiteur synthétique direct de la thrombine utilisé chez les patients présentant une thrombopénie induite par l'héparine.

Les propriétés uniques de LB30057, telles que sa haute sélectivité et sa biodisponibilité orale, en font un candidat prometteur pour un développement et des applications cliniques supplémentaires.

Propriétés

Numéro CAS |

184770-78-3 |

|---|---|

Formule moléculaire |

C26H31N5O3S |

Poids moléculaire |

493.6 g/mol |

Nom IUPAC |

(2S)-3-[4-[(Z)-C-aminocarbonohydrazonoyl]phenyl]-N-cyclopentyl-N-methyl-2-(naphthalen-2-ylsulfonylamino)propanamide |

InChI |

InChI=1S/C26H31N5O3S/c1-31(22-8-4-5-9-22)26(32)24(16-18-10-12-20(13-11-18)25(27)29-28)30-35(33,34)23-15-14-19-6-2-3-7-21(19)17-23/h2-3,6-7,10-15,17,22,24,30H,4-5,8-9,16,28H2,1H3,(H2,27,29)/t24-/m0/s1 |

Clé InChI |

ZPDICRPCOSQEDS-DEOSSOPVSA-N |

SMILES |

CN(C1CCCC1)C(=O)C(CC2=CC=C(C=C2)C(=NN)N)NS(=O)(=O)C3=CC4=CC=CC=C4C=C3 |

SMILES isomérique |

CN(C1CCCC1)C(=O)[C@H](CC2=CC=C(C=C2)/C(=N/N)/N)NS(=O)(=O)C3=CC4=CC=CC=C4C=C3 |

SMILES canonique |

CN(C1CCCC1)C(=O)C(CC2=CC=C(C=C2)C(=NN)N)NS(=O)(=O)C3=CC4=CC=CC=C4C=C3 |

Apparence |

Solid powder |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Durée de conservation |

>3 years if stored properly |

Solubilité |

Soluble in DMSO |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

LB-30057; PD-172524 free base; PD 172524 free base; PD172524 free base; LB-30057 free base; CI-1028 free base; |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.